![molecular formula C23H29N B1295000 [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- CAS No. 59454-35-2](/img/structure/B1295000.png)

[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-

Übersicht

Beschreibung

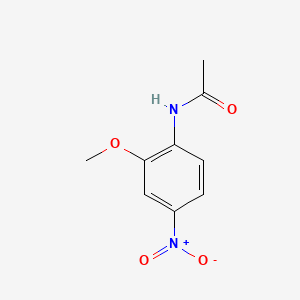

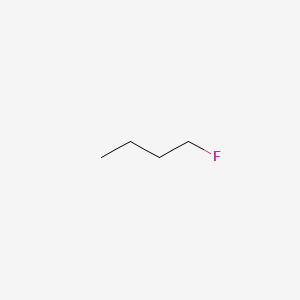

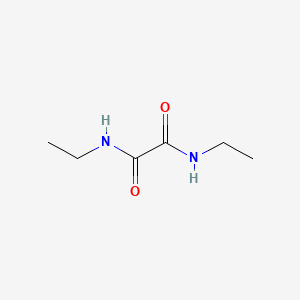

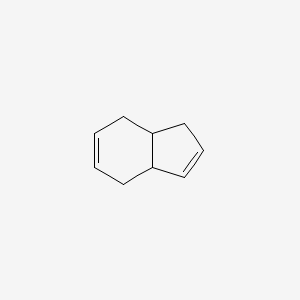

“[1,1’-Biphenyl]-4-carbonitrile, 4’-decyl-”, also known as BPCN, is a widely studied organic compound. It has a molecular formula of C23H29N and a molar mass of 319.492 .

Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4-carbonitrile, 4’-decyl-” is complex. It is composed of a biphenyl backbone with a decyl (10 carbon) chain attached to the 4’ position and a nitrile group attached to the 4 position .Physical And Chemical Properties Analysis

The physical and chemical properties of “[1,1’-Biphenyl]-4-carbonitrile, 4’-decyl-” include a triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at saturation pressure as a function of temperature, heat capacity at constant pressure as a function of temperature, and enthalpy as a function of temperature .Wissenschaftliche Forschungsanwendungen

I have conducted a search for the scientific research applications of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile, also known as 4-Cyano-4’-decylbiphenyl or 10CB. Here is a summary of the applications based on the available information:

Liquid Crystal Technologies

10CB is a well-known thermotropic liquid crystal material used in various advanced photonic materials and electro-optical devices .

Phase Transition Studies

A study has been conducted on the transition from isotropic to smectic-A phase in 10CB doped with acetone, which is relevant for understanding liquid crystal behaviors .

Safety and Hazards

The safety data sheet for a similar compound, 4-Acetylbiphenyl, indicates that it can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

Wirkmechanismus

Target of Action

The primary target of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile (also known as 4-(4-decylphenyl)benzonitrile, 10cb, or 4-Cyano-4’-decylbiphenyl) is the alkyl chains on metal surfaces . The compound interacts with these targets to facilitate the construction of nanostructures through covalent interlinking of molecular building blocks .

Mode of Action

The compound undergoes a stepwise dehydrogenative homocoupling process on the Cu(110) substrate . This process proceeds from the intact alkyl chain, via dehydrogenative intermediates, to the formation of diverse final coupling products .

Biochemical Pathways

The dehydrogenative homocoupling of alkyl chains is a key biochemical pathway affected by 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile . This pathway is crucial for the on-surface synthesis involving hydrocarbons, which is of interest in fabricating novel carbon nanostructures and nanomaterials .

Pharmacokinetics

The compound’s interaction with metal surfaces suggests that its bioavailability may be influenced by the chemical reactivity of the substrate .

Result of Action

The action of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile results in the formation of diverse final coupling products through the dehydrogenative homocoupling of alkyl chains . This contributes to the construction of nanostructures on metal surfaces .

Action Environment

The action, efficacy, and stability of 4’-Decyl-[1,1’-biphenyl]-4-carbonitrile are influenced by environmental factors such as the chemical reactivity of the substrate . For instance, the Cu(110) substrate was employed in one study due to its relatively high chemical reactivity .

Eigenschaften

IUPAC Name |

4-(4-decylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N/c1-2-3-4-5-6-7-8-9-10-20-11-15-22(16-12-20)23-17-13-21(19-24)14-18-23/h11-18H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGZJMAYDWXROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069332 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- | |

CAS RN |

59454-35-2 | |

| Record name | 4-Decyl-4′-cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59454-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059454352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-decyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the presence of a polar solvent like acetone affect the phase transitions in 10CB?

A: Introducing acetone into 10CB has a notable impact on its phase transition behavior []. While pure 10CB exhibits a single isotropic to smectic-A (I-SmA) transition within a specific temperature range, the addition of acetone induces a second, lower-temperature transition. This new transition, identified as a smectic-smectic transition, suggests the emergence of an intermediate smectic phase stabilized by the interaction between 10CB and acetone molecules []. The acetone molecules are thought to partially screen the intermolecular forces within 10CB, leading to the formation of this additional phase.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(hydroxymethyl)-2-(4-nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B1294938.png)